2-Fluoro-dl-tyrosine hydrochloride is a synthetic compound derived from tyrosine, an amino acid that plays a crucial role in the biosynthesis of neurotransmitters. The introduction of a fluorine atom at the second position of the aromatic ring modifies its biochemical properties, making it a valuable tool in various scientific applications, particularly in neurobiology and medicinal chemistry.
This compound is synthesized in laboratories and is not found naturally. It is primarily used for research purposes, including studies on neurotransmitter systems and the development of pharmaceuticals.
2-Fluoro-dl-tyrosine hydrochloride falls under the category of fluorinated amino acids. Its classification can be further detailed as follows:
The synthesis of 2-Fluoro-dl-tyrosine hydrochloride typically involves the following methods:
The molecular structure of 2-Fluoro-dl-tyrosine hydrochloride can be represented as follows:
The structural representation can be visualized using molecular modeling software, which allows for analysis of bond lengths and angles, confirming the compound's three-dimensional configuration.
2-Fluoro-dl-tyrosine hydrochloride can participate in various chemical reactions:
The reactivity of 2-Fluoro-dl-tyrosine hydrochloride is influenced by its functional groups. The presence of both an amino and a carboxylic group allows for typical amino acid reactions, while the fluorine substitution alters electronic properties, enhancing its reactivity in certain contexts.
The mechanism of action for 2-Fluoro-dl-tyrosine hydrochloride primarily involves its role as a substrate in neurotransmitter synthesis pathways:
Studies have shown that fluorinated amino acids can modulate enzyme activity differently than their non-fluorinated counterparts, providing insights into enzyme kinetics and substrate specificity.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize the purity and structure of 2-Fluoro-dl-tyrosine hydrochloride.
Nucleophilic aromatic substitution (SNAr) represents the cornerstone methodology for incorporating fluorine-18 into tyrosine derivatives, enabling the production of 2-Fluoro-dl-tyrosine hydrochloride for positron emission tomography applications. This radiosynthesis typically employs no-carrier-added [¹⁸F]fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction) in anhydrous aprotic solvents such as dimethyl sulfoxide or acetonitrile [3] [8]. The reaction mechanism involves displacement of electron-withdrawing groups—commonly nitro or trimethylammonium moieties—positioned ortho or para to the phenolic hydroxyl group on protected tyrosine precursors. Key protected precursors include N-tert-butoxycarbonyl-O-(2-nitrobenzene-sulfonyl)-tyrosine methyl ester and N-Boc-3-trimethylammonio-tyrosine triflate derivatives, which facilitate regioselective fluorination [8].
Reaction parameters critically influence radiochemical yield and purity:
Table 1: Comparative Nucleophilic Fluorination Conditions
Parameter | Conventional Reactor | Microfluidic Reactor |
---|---|---|
Reaction Volume | 1–2 mL | 10–50 µL |
Precursor Amount | 10–20 mg | 0.5–2 mg |
Temperature | 80–100°C | 100–120°C |
Reaction Time | 15–20 min | 5–10 min |
Radiochemical Yield | 40–60% | 70–85% |
Post-fluorination deprotection employs hydrochloric acid (2–4 M) at 80–100°C for 5 minutes to simultaneously remove N-Boc protecting groups and hydrolyze ester functionalities, yielding 2-Fluoro-dl-tyrosine hydrochloride with minimal racemization [8] [9]. This streamlined approach bypasses intermediate purification prior to deprotection, enhancing overall synthesis efficiency.
Organotin chemistry provides an alternative pathway for regioselective fluorination via fluoro-de-stannylation reactions, particularly valuable for synthesizing tyrosine derivatives with complex substitution patterns. This approach employs (2-trimethylstannyl)tyrosine precursors where the stannyl group (SnMe₃) serves as an exceptional leaving group due to its high nucleofugality and orthogonal stability toward other functional groups [5] [8]. The reaction proceeds under milder conditions (70–90°C) compared to conventional SNAr pathways, minimizing thermal degradation of sensitive precursors:
2-(Trimethylstannyl)-N-Boc-tyrosine methyl ester + K[¹⁸F]F/K₂.2.2 → 2-[¹⁸F]Fluoro-N-Boc-tyrosine methyl ester + KSnMe₃
Stannyl-based precursors offer distinct advantages over iodonium or diazonium salts:
Table 2: Precursor Comparison for Regiospecific Fluorination
Precursor Type | Reaction Temp (°C) | RCY (%) | Byproducts | Regioselectivity |
---|---|---|---|---|
Trimethylstannyl | 70–90 | 75–85 | KSnMe₃ (removable) | >99% ortho |
Diaryliodonium Salt | 100–120 | 50–65 | Aryl-¹⁸F (15–30%) | 80–90% ortho |
Trimethylammonium | 100–130 | 60–75 | Dimethylamine | >95% ortho |
Microfluidic implementations demonstrate particular efficacy for fluoro-de-stannylation, achieving radiochemical yields exceeding 85% within 5 minutes due to precise thermal control and reduced reaction volumes that minimize precursor oxidation [8]. Post-reaction, tin residues are efficiently removed via solid-phase extraction using triphenylphosphine-functionalized resins or chelating cartridges, eliminating the need for complex distillation procedures required in conventional systems.
Purification of 2-Fluoro-dl-tyrosine hydrochloride leverages sequential solid-phase extraction (SPE) cartridges to achieve pharmaceutical-grade product without high-performance liquid chromatography, significantly reducing synthesis time. This approach exploits differential polarity, ionic character, and lipophilicity between the product, unreacted precursor, and reaction byproducts [2] [4]. The optimized SPE sequence comprises:
Post-purification, 2-Fluoro-dl-tyrosine hydrochloride is eluted from the SCX cartridge using saline solution (0.9% sodium chloride) containing 0.1% ascorbic acid as a stabilizer, yielding isotonic, injectable product [4] [9]. This orthogonal cartridge cascade achieves >95% radiochemical purity and reduces synthesis-to-release time to <15 minutes—critical considering fluorine-18's 109.77-minute half-life. The elimination of HPLC purification also enhances molar activity (>150 GBq/µmol) by preventing product dilution and exposure to metal surfaces that can accelerate radiolysis [4].
Table 3: SPE Purification Performance Metrics
Cartridge Sequence | Recovery Efficiency | Radiochemical Purity | Molar Activity (GBq/µmol) |
---|---|---|---|
QMA → Alumina N → C18 → SCX | 85–92% | 95–99% | 120–185 |
QMA → C18 only | 75–85% | 85–90% | 80–110 |
HPLC purification | 70–80% | >99% | 60–90 |
Droplet-based microfluidic reactors revolutionize radiosynthesis of 2-Fluoro-dl-tyrosine hydrochloride by confining reactions to nanoliter-to-microliter volumes, dramatically enhancing mass transfer, thermal homogeneity, and reagent concentration. Surface-tension trap designs with hydrophobic Teflon-coated silicon chips enable precise manipulation of discrete droplets (5–50 µL) containing concentrated [¹⁸F]fluoride and precursor solutions [4] [8]. The sequential concentration methodology represents a key innovation:
This approach achieves unprecedented concentration factors (≥50-fold) while maintaining precursor consumption at 0.5–2 mg per synthesis—10–20 times lower than conventional reactors [4] [8]. The microscopic reaction volume enhances effective precursor concentration to 0.2–0.5 M, driving reaction kinetics toward completion within minutes. Post-reaction, acid-catalyzed deprotection occurs directly in the same droplet by adding 5–10 µL hydrochloric acid (2M) and heating at 90°C for 3 minutes.
Table 4: Performance Comparison of Microfluidic vs. Macroscale Synthesis
Parameter | Batch Reactor (5 mL) | Droplet Microreactor (20 µL) | Improvement Factor |
---|---|---|---|
Precursor Consumption | 15–25 mg | 0.5–1.5 mg | 15–20× |
Total Volume of Solvents | 15–25 mL | 0.1–0.3 mL | 75–100× |
Synthesis Time | 45–60 min | 20–25 min | 2–2.5× |
Radiochemical Yield | 50 ± 8% | 83 ± 5% | 1.6× |
Molar Activity | 80–120 GBq/µmol | 150–220 GBq/µmol | 1.8–2.2× |
Clinical-scale production (up to 8 GBq per batch) has been validated through concentration of high-activity [¹⁸F]fluoride (40 GBq initial activity) in multi-increment drying protocols, demonstrating viability for human PET imaging studies [4] [8].
Automated synthesis modules address the compounding challenges of radiation safety, reagent handling precision, and stringent good manufacturing practice compliance for 2-Fluoro-dl-tyrosine hydrochloride production. Modern platforms integrate four critical subsystems: [3] [4] [9]
The AllinOne (Trasis) and Custom FAStlab (GE Healthcare) platforms exemplify this integration, enabling push-button synthesis with minimal operator intervention. Programming flexibility allows accommodation of divergent synthetic routes—whether SNAr or fluoro-de-stannylation based—through graphical user interface-driven method editing. Crucially, automation enables reliable production during the final hour of fluorine-18 decay when manual synthesis becomes prohibitively inefficient due to radioactive decay losses [9].
Table 5: Automated Synthesis Platform Capabilities
Platform | Reaction Volume | Max Activity Capacity | Synthesis Steps | GMP Compliance |
---|---|---|---|---|
Trasis AllinOne | 50 µL – 2 mL | 200 GBq | 12 | Full |
GE FASTLab | 1–5 mL | 150 GBq | 8 | Full |
Custom EWOD System | 5–50 µL | 40 GBq | 6 | Research-grade |
Recent advances incorporate real-time quality control through in-line ultraviolet and radiation detectors that monitor radiochemical purity during synthesis, enabling release of 2-Fluoro-dl-tyrosine hydrochloride within 30 minutes of synthesis completion. This automation framework supports decentralized production models where compact microfluidic synthesizers operate in hospital radiopharmacies, expanding accessibility beyond specialized cyclotron facilities [4] [9].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: